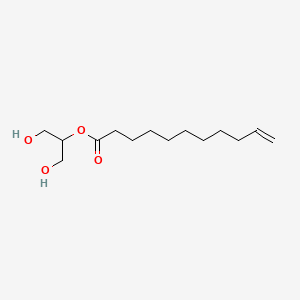
1-Methylcyclododecene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Fruits and Vegetables
1-Methylcyclododecene, particularly in its form as 1-methylcyclopropene (1-MCP), has significant applications in the inhibition of ethylene perception in fruits and vegetables. This chemical has been instrumental in research exploring the role of ethylene in ripening and senescence processes. It has become a widely adopted commercial technology for improving the maintenance of product quality in various fruits and vegetables, such as apples, bananas, and tomatoes (Watkins, 2006).
Understanding Ethylene's Role in Plants
The discovery of 1-MCP as an ethylene action inhibitor has led to over 100 studies examining its action, application, and effects. This plant growth regulator is a key tool in understanding the role of ethylene in plants and has been effective in preventing ethylene effects across a broad range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Postharvest Quality Maintenance
1-Methylcyclododecene, specifically as 1-MCP, has shown effectiveness in maintaining postharvest quality in many fresh horticultural products. It's considered a 'magic bullet' for curing many postharvest problems, demonstrating a variety of effects on respiration, ethylene production, color changes, softening, and other aspects crucial for postharvest quality (Ergun, 2006).
Vase Life Extension in Floriculture
The effects of 1-MCP in cyclodextrin-based nanosponges have been studied to improve the vase life of cut flowers like Dianthus caryophyllus. This method has shown effectiveness in preventing senescence and maintaining original petal color for longer periods (Seglie et al., 2011).
Molecular Encapsulation Studies
Research has also been conducted on the molecular encapsulation of 1-MCP into α-cyclodextrin, offering insights into the kinetics and mechanisms of this process. This encapsulation is important for its commercial availability and application (Neoh et al., 2007).
Fresh-Cut Strawberry Quality Preservation
Studies on combining 1-MCP with calcium chloride dip and atmospheric modification have shown significant effects on maintaining the quality of fresh-cut strawberries. This combination has been effective in slowing down softening and deterioration rates, thereby extending shelf life (Aguayo et al., 2006).
Hydroformylation in Aqueous Biphasic Medium
The role of cyclodextrins, including derivatives of 1-Methylcyclododecene, has been explored in the hydroformylation of higher olefins in aqueous biphasic mediums, indicating a synergistic effect in the presence of these compounds (Ferreira et al., 2012).
Controlled Release in Open Environment
1-MCP microcapsule oil dispersion (1-MCP/MCOD) has been developed for open environment applications, providing a flexible method for the use of 1-MCP gas in agricultural settings. This new formulation has shown potential in gaseous pesticide applications and in preventing fruit drop in apples (Guo et al., 2019).
Modeling Distribution in Storage Rooms
Modeling of 1-MCP distribution in storage rooms with apple fruit has been a focus of research to understand how the gas distributes and is taken up by the fruit, contributing to better storage practices (Ambaw et al., 2013).
Eigenschaften
IUPAC Name |
1-methylcyclododecene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h11H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYIHWJAVXCTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCCCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334223 | |
| Record name | Cyclododecene, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 520018 | |
CAS RN |
23070-53-3 | |
| Record name | Cyclododecene, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




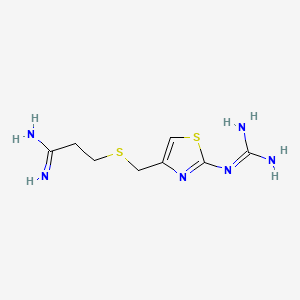
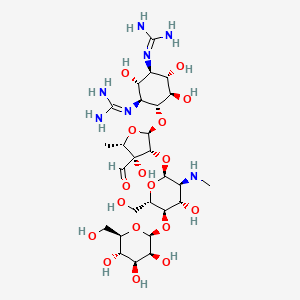

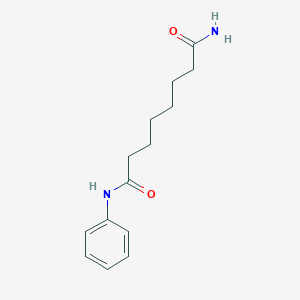
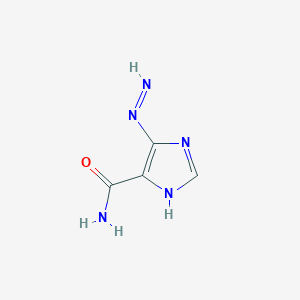
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)
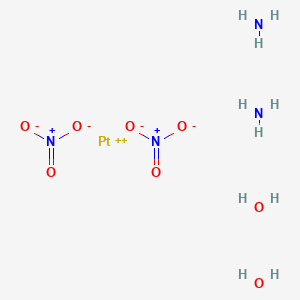

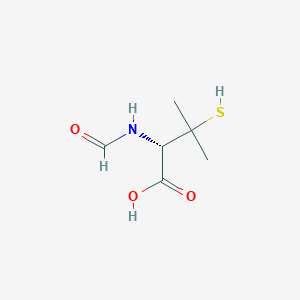
![2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B3060935.png)

